Nickel carbonate

Description

Nickel carbonate (NiCO₃) is an inorganic compound commonly found as basic this compound (NiCO₃·2Ni(OH)₂·xH₂O), which is industrially significant due to its role in catalysis, electroplating, and metal extraction . Its structure resembles calcite, with nickel in an octahedral coordination geometry. The compound is nearly insoluble in water (0.093 g/L at 25°C) but dissolves in acids and ammonia, releasing [Ni(H₂O)₆]²⁺ ions and CO₂ . Natural occurrences include zaratite, a hydrated this compound mineral. Industrially, it is synthesized via precipitation from nickel salt solutions using carbonate reagents and calcined to NiO for applications like battery electrodes .

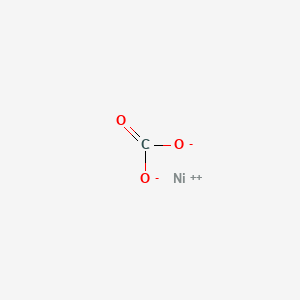

Structure

3D Structure of Parent

Properties

IUPAC Name |

nickel(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ni/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULUUIKRFGGGTL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiCO3, CNiO3 | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.702 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Water or Solvent Wet Solid, Green crystals; [HSDB] Nearly insoluble in water; [Ullmann], LIGHT GREEN CRYSTALS. | |

| Record name | Carbonic acid, nickel(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

93 mg/l water @ 25 °C, Soluble in dilute acids, Solubility in water, mg/l at 25 °C: 93 (practically insoluble) | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.39 g/cu m, 2.6 g/cm³ | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Green rhombohedral crystals | |

CAS No. |

3333-67-3, 16337-84-1, 18195-55-6, 39380-74-0 | |

| Record name | Nickel carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003333673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016337841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, nickel(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, nickel salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel(II) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM50SQU829 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

DECOMPOSES BEFORE REACHING MELTING POINT., No melting point; decomposes on heating | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Scientific Research Applications

Metallurgical Applications

Production of Nickel Metal:

Nickel carbonate serves as a precursor for the production of nickel metal, which is essential in the manufacturing of stainless steel and various nickel alloys. The reduction of this compound typically involves hydrogen or carbon monoxide to yield metallic nickel, which exhibits excellent corrosion resistance and strength in harsh environments .

Conversion Process:

The conversion process can be summarized as follows:

| Step | Reaction |

|---|---|

| Reduction |

This method is crucial for producing high-purity nickel suitable for industrial applications.

Ceramic and Pigment Production

This compound is widely utilized in the ceramics industry, particularly for producing vibrant green pigments used in glazes and colored glass. Its ability to impart color makes it a sought-after component in artistic and industrial ceramics .

Applications in Ceramics:

- Glazes: Provides coloration and aesthetic appeal.

- Pigments: Used in glassmaking for decorative purposes.

Energy Storage Solutions

This compound plays a pivotal role in the rechargeable battery industry, especially in nickel-cadmium (NiCd) and nickel-metal hydride (NiMH) batteries. These batteries are renowned for their high capacity and longevity, making this compound essential for energy storage solutions in electronic devices .

Battery Chemistry:

The role of this compound in battery chemistry can be outlined as follows:

| Battery Type | Nickel Compound Role |

|---|---|

| NiCd | Acts as a cathode material |

| NiMH | Serves as a key component in the anode |

Photocatalytic Applications

Recent studies have highlighted the potential of this compound hydroxide nanostructures as photocatalysts for hydrogen evolution from water splitting. The hierarchical mesoporous structure enhances photocatalytic activity, making it suitable for sustainable energy applications .

Photocatalytic Mechanism:

The photocatalytic process can be represented as follows:

This application underscores the compound's relevance in renewable energy technologies.

Environmental Remediation

This compound is also employed in wastewater treatment processes as a catalyst to remove organic contaminants. Its effectiveness in catalyzing reactions that degrade pollutants highlights its utility in environmental applications .

Wastewater Treatment Process:

- This compound acts as a catalyst to facilitate degradation reactions.

- It assists in the removal of heavy metals from industrial effluents.

Case Study 1: Bioprecipitation of this compound

A study investigated the bioprecipitation of nickel-containing minerals using carbonate-rich fungal supernatants. The results indicated that hydrated this compound was successfully precipitated, demonstrating the potential for biotechnological applications in metal recovery .

Case Study 2: High-Value Conversion Technology

Research on recovering nickel from waste electrolytic slag showed that basic this compound could be precipitated effectively, achieving high recovery rates (up to 92.4%) through optimized chemical processes . This study emphasizes the economic benefits of utilizing this compound in resource recycling.

Chemical Reactions Analysis

Thermal Decomposition

Nickel carbonate decomposes upon heating to form nickel(II) oxide (NiO) and carbon dioxide (CO₂):

Conditions & Findings :

-

Decomposition begins at ~300°C under atmospheric pressure, as confirmed by differential thermal analysis (DTA) [5].

-

The resulting oxide’s catalytic properties depend on the precursor’s structure (e.g., basic vs. anhydrous carbonate) [1].

| Temperature (°C) | Product | Key Observation |

|---|---|---|

| 300 | NiO + CO₂ | Complete decomposition at 1 atm pressure |

Reaction with Acids

This compound reacts with dilute acids to form corresponding nickel salts, water, and CO₂:

Examples :

-

Hydrochloric Acid :

Yields hydrated nickel chloride () upon evaporation [8].

-

Sulfuric Acid :

Produces nickel sulfate, used in electroplating [3].

Key Insight : Reactions are stoichiometric, with CO₂ evolution confirming carbonate participation [7].

Sulfidation with Hydrogen Sulfide

Basic this compound () reacts with in gas-phase reactions:

Kinetic Findings :

-

Induction periods precede rapid sulfidation, with ~40–50% Ni(II) conversion during nucleation [2].

-

Water vapor accelerates reaction initiation, while aged carbonate requires reactivation [2].

Formation of Double Salts

This compound forms double salts with alkali metal carbonates under controlled conditions:

Synthesis :

-

Achieved via crystallization from mixed bicarbonate solutions [3].

-

These salts are precursors for nickel-based catalysts [7].

Reaction with Thiocyanic Acid

This compound reacts with thiocyanic acid () to form nickel thiocyanate:

Product : Hydrated nickel thiocyanate () precipitates as a yellow-brown solid [3].

Catalytic and Environmental Interactions

-

Mineral Carbonation : Nickel nanoparticles (NiNPs) enhance CO₂ mineralization with alkaline materials (e.g., MgO, CaO), accelerating early-stage carbonation rates by increasing bicarbonate ion formation [6].

-

Hydrolysis : Basic this compound hydrolyzes in acidic solutions, forming hexaaquanickel(II) ions:

Critical in hydrometallurgical nickel purification [1].

Comparison with Similar Compounds

Toxicity Profile

Nickel carbonate exhibits toxicity comparable to nickel hydroxide (Ni(OH)₂) and nickel sulfides but is less toxic than soluble nickel compounds like nickel carbonyl (Ni(CO)₄) . At LC50 levels, cytosolic nickel concentrations range from 35–250 ng/10⁶ cells, while nuclear levels are 6–80 ng/10⁶ cells, consistent with other insoluble nickel compounds. Nickel oxides (e.g., NiO), however, show lower toxicity, influenced by their crystallinity and oxidation state (Ni(II) vs. Ni(III)) .

Table 1: Comparative Toxicity of Nickel Compounds

| Compound | Cytosolic Ni (ng/10⁶ cells) | Nuclear Ni (ng/10⁶ cells) |

|---|---|---|

| NiCO₃ | 35–250 | 6–80 |

| Ni(OH)₂ | Similar to NiCO₃ | Similar to NiCO₃ |

| NiO (Green/Black) | Lower than NiCO₃ | Lower than NiCO₃ |

Catalytic Activity in Urea Oxidation (UOR)

This compound demonstrates moderate UOR activity compared to nickel tungstate (Ni-WO₄). During catalysis, NiCO₃ dissolves completely, leaving Ni³⁺ moieties as active sites, whereas WO₄²⁻ in Ni-WO₄ stabilizes the structure, enabling higher and more sustained activity over 5,000 cycles .

Table 2: UOR Performance of Nickel-Based Catalysts

| Catalyst | Initial Activity (mA/cm²) | Activity After 5,000 Cycles | Active Site |

|---|---|---|---|

| NiCO₃ | ~150 | ~140 | Ni³⁺ |

| Ni-WO₄ | ~220 | ~210 | Ni³⁺/WO₄²⁻ |

Hydration and Stability

This compound forms a hydrate, NiCO₃·5.5H₂O, which is metastable at low temperatures (~273 K) and transforms into amorphous NiCO₃ at room temperature . Similar behavior is observed in magnesium carbonate hexahydrate (MgCO₃·6H₂O) and calcium carbonate hexahydrate (CaCO₃·6H₂O), which also decompose at higher temperatures .

Structural and Electronic Properties

In bimetallic carbonate hydroxides (e.g., Ni-Co systems), nickel exhibits mixed spin states and higher oxygen octahedral distortion compared to cobalt. Oxygen vacancies preferentially form at Ni sites, enhancing catalytic and supercapacitor performance . In contrast, cobalt remains in low-spin states with minimal structural distortion .

Thermal and Chemical Reactivity

This compound decomposes at ~300°C to NiO, CO₂, and H₂O, a property exploited in ceramic and battery material synthesis . In contrast, nickel carbonyl (Ni(CO)₄) is volatile and highly toxic, decomposing into colloidal nickel rather than crystalline oxides .

Q & A

Q. What are the standard methods for synthesizing basic nickel carbonate (BNC) with controlled particle size and morphology?

BNC is typically synthesized via precipitation from ammonia-ammonium carbonate solutions. Key parameters include pH control (8–9), temperature (50–70°C), and stirring rate to achieve spherical/ellipsoidal particles (0.4–23 μm diameter, mean 8.2 μm). BET surface area analysis (e.g., 238 m²/g) and SEM imaging are critical for verifying morphology .

Q. How can researchers characterize the elemental composition and purity of this compound samples?

Energy-dispersive X-ray spectroscopy (EDS) quantifies elemental distribution (e.g., Ni, Fe, O, C) and identifies impurities. For phase identification, pair EDS with XRD. For purity, use ICP-MS to detect trace metals (e.g., Fe ≤0.02%, Cu ≤0.05%) and gravimetric analysis for insoluble residues .

Q. What analytical techniques are recommended for studying this compound’s thermal decomposition?

Thermogravimetric analysis (TGA) under air/N₂ reveals decomposition steps (e.g., CO₂/H₂O release). Couple with in-situ XRD to track phase transitions (e.g., BNC → NiO at 300–400°C). Kinetic modeling (e.g., Flynn-Wall-Ozawa method) quantifies activation energies .

Advanced Research Questions

Q. How do phase changes in basic this compound during oxidation/reduction impact its catalytic applications?

BNC undergoes structural evolution (e.g., NiO formation) under oxidation, altering surface reactivity. In reduction (H₂ atmosphere), NiO converts to metallic Ni, enhancing conductivity. Use TEM to monitor microstructural changes (e.g., pore formation) and correlate with electrochemical performance in OER/ORR .

Q. What factors explain contradictory reports on nickel dissolution in molten carbonate fuel cells?

Variability in Ni content (up to 20× differences) arises from electrolyte composition (Li₂CO₃/K₂CO₃ ratio) and cell design (e.g., cathode proximity). Lithium-rich electrolytes reduce Ni dissolution. Mitigate discrepancies by standardizing post-test matrix sampling (avoiding cathode-adherent Ni) .

Q. How does sodium carbonate enhance nickel recovery from slag, and what are the optimal reaction conditions?

Sodium carbonate (Na₂CO₃) acts as a flux, lowering slag melting points and facilitating Ni-Fe separation. At 1000°C with a 1:2 slag/Na₂CO₃ ratio, XRD shows increased sodium-magnesium silicates (29.4% → 30.0%) and hematite (25.1% → 28.8%), improving metal recovery. Use coal reductants and controlled CO₂ atmospheres to minimize re-oxidation .

Q. What mechanistic insights explain the pH-dependent OER activity of nickel-iron hydroxy carbonate nanosheets?

Under alkaline/near-neutral conditions, Fe-Ni synergy optimizes *OH adsorption on active sites. Operando Raman spectroscopy identifies FeOOH/NiOOH intermediates. EDS confirms Fe-rich surfaces (higher Fe peaks) enhance charge transfer. Adjust Fe/Ni ratios (e.g., 1:3) to balance stability/activity .

Methodological Considerations

Q. How should researchers design experiments to resolve conflicting data on this compound’s electronic properties?

Standardize synthesis protocols (e.g., precipitation pH, aging time) to minimize batch variations. Cross-validate spectroscopic data (XPS, UV-Vis) with DFT calculations. For ionization energies, use laser photoelectron spectrometry (LPES) for high precision (±0.01 eV) .

Q. What experimental controls are critical when studying this compound’s environmental toxicity?

Include negative controls (no NiCO₃) and positive controls (e.g., NiCl₂). For phytotoxicity assays (e.g., Amaranthus viridis), monitor biomass, chlorophyll content, and Ni uptake via AAS. Account for soil pH/complexation effects using EDTA .

Data Contradiction Analysis

Q. Why do different studies report varying BET surface areas for this compound?

Surface area discrepancies (e.g., 40–238 m²/g) stem from synthesis methods (precipitation vs. hydrothermal) and calcination temperatures. Hydrothermally synthesized BNC retains higher porosity. Always report pretreatment conditions (drying time, degassing) .

Q. How can researchers reconcile inconsistencies in this compound’s solubility across literature?

Solubility in water/acid depends on crystallinity (amorphous vs. crystalline) and CO₂ partial pressure. Use ICP-OES to measure dissolved Ni²⁺ under controlled CO₂ atmospheres. Amorphous phases (higher defect density) dissolve faster .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.